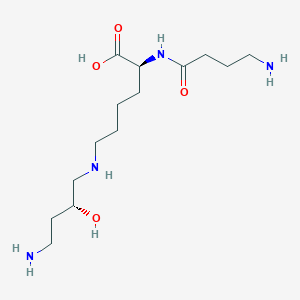
alpha-(4-Aminobutyryl)hypusine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Aminobutyryl)hypusine, also known as this compound, is a useful research compound. Its molecular formula is C14H30N4O4 and its molecular weight is 318.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Cancer Research
Alpha-(4-Aminobutyryl)hypusine is closely associated with eIF5A, which undergoes hypusination—a post-translational modification critical for cellular functions such as translation and cell proliferation. Research indicates that hypusinated eIF5A plays a significant role in tumor biology:
- Tumor-Associated Macrophages (TAMs) : Studies have shown that glutamine-derived aspartate in TAMs enhances spermidine production, which is essential for the hypusination of eIF5A. This process increases the translation efficiency of HIF-1α, a factor linked to tumor growth and metastasis. Inhibiting hypusinated eIF5A presents a potential therapeutic strategy for hepatocellular carcinoma (HCC) .
- Protein-Protein Interactions : A comprehensive analysis identified 248 proteins interacting with eIF5A, highlighting its involvement in various cellular pathways including DNA replication and mRNA processing. This interaction network provides insights into how targeting the hypusination pathway could influence cancer progression .
Neuroprotection and Ischemia
The compound has been investigated for its neuroprotective properties, particularly concerning ischemic conditions:
- Stroke Models : Research has demonstrated that inhibiting the eIF5A hypusination pathway can protect neurons from ischemic stress. The specific inhibitor GC7 has been shown to preserve mitochondrial function and reduce reactive oxygen species (ROS) generation during ischemic events, indicating a promising therapeutic avenue for stroke .
Metabolic Regulation
This compound is implicated in metabolic processes through its influence on mitochondrial function:
- Mitochondrial Respiration : The polyamine-eIF5A-hypusine axis has been shown to modulate mitochondrial respiration and the tricarboxylic acid (TCA) cycle. This regulation suggests that this compound may be vital in maintaining cellular energy homeostasis under various physiological conditions .
Case Studies and Research Findings
特性
CAS番号 |
102202-89-1 |
|---|---|
分子式 |
C14H30N4O4 |
分子量 |
318.41 g/mol |
IUPAC名 |
(2S)-2-(4-aminobutanoylamino)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H30N4O4/c15-7-3-5-13(20)18-12(14(21)22)4-1-2-9-17-10-11(19)6-8-16/h11-12,17,19H,1-10,15-16H2,(H,18,20)(H,21,22)/t11-,12+/m1/s1 |
InChIキー |
BKCSZDHPANIZFB-NEPJUHHUSA-N |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |
異性体SMILES |
C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)NC(=O)CCCN |
正規SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |
Key on ui other cas no. |
102202-89-1 |
同義語 |
AABHP alpha-(4-aminobutyryl)hypusine alpha-(gamma-aminobutyryl)hypusine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















